molecular formula C20H36N2O5 B8112713 di-tert-butyl 4,4'-Oxybis(piperidine-1-carboxylate)

di-tert-butyl 4,4'-Oxybis(piperidine-1-carboxylate)

Cat. No.: B8112713
M. Wt: 384.5 g/mol
InChI Key: XPFCRXRGCSKEGO-UHFFFAOYSA-N
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Description

Di-tert-butyl 4,4'-oxybis(piperidine-1-carboxylate): is a chemical compound with the molecular formula C20H36N2O5 and a molecular weight of 384.52 g/mol . This compound is known for its structural complexity and utility in various scientific and industrial applications.

Synthetic Routes and Reaction Conditions:

  • Chemical Synthesis: The compound can be synthesized through a multi-step chemical reaction involving the reaction of piperidine with tert-butyl chloroformate under controlled conditions.

  • Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions to achieve high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reaction.

Types of Reactions:

  • Oxidation: Di-tert-butyl 4,4'-oxybis(piperidine-1-carboxylate) can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be employed to modify the compound's structure.

  • Substitution: Substitution reactions are common, where different functional groups can replace existing ones in the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents like lithium aluminum hydride are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives of the compound.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Different substituted derivatives based on the reagents used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the creation of complex molecules. Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition. Medicine: Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes or receptors, leading to biological or chemical changes. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

  • N-Boc-4-piperidineacetaldehyde

  • tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate

Uniqueness: Di-tert-butyl 4,4'-oxybis(piperidine-1-carboxylate) is unique in its structural complexity and versatility in various applications compared to similar compounds.

This compound's multifaceted applications and unique properties make it a valuable asset in scientific research and industrial processes. Its ability to undergo various chemical reactions and serve as a precursor for other compounds further enhances its importance.

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Properties

IUPAC Name

tert-butyl 4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxypiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36N2O5/c1-19(2,3)26-17(23)21-11-7-15(8-12-21)25-16-9-13-22(14-10-16)18(24)27-20(4,5)6/h15-16H,7-14H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPFCRXRGCSKEGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC2CCN(CC2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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